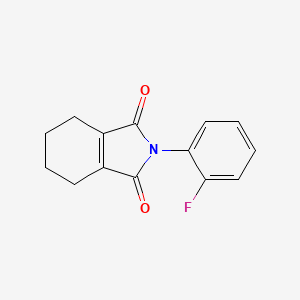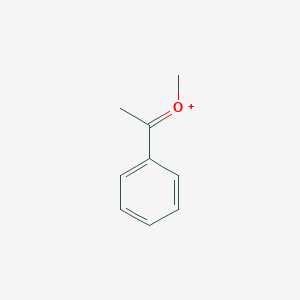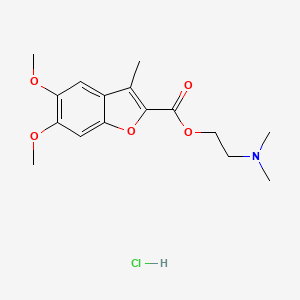![molecular formula C17H20OS B14658098 {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol CAS No. 50900-38-4](/img/structure/B14658098.png)
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl group substituted with a butylphenylsulfanyl group and a hydroxyl group. It is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-butylthiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiophenol on the benzaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.
Biology
In biological research, this compound can be used to study the effects of phenylmethanols on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activities.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl and butylphenylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanol: A simpler compound with a hydroxyl group attached to a phenyl ring.
4-Butylphenol: Contains a butyl group attached to a phenyl ring but lacks the sulfanyl and hydroxyl groups.
Thiophenol: Contains a sulfanyl group attached to a phenyl ring but lacks the butyl and hydroxyl groups.
Uniqueness
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is unique due to the presence of both a butylphenylsulfanyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
50900-38-4 |
|---|---|
Fórmula molecular |
C17H20OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
[2-(4-butylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C17H20OS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12,18H,2-3,6,13H2,1H3 |
Clave InChI |
GBDAGLQRWMCWTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


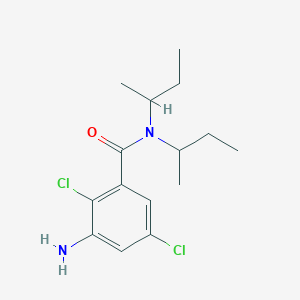
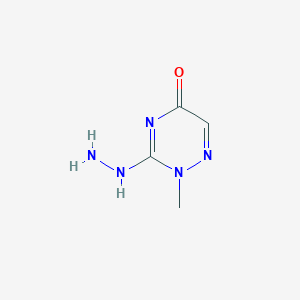
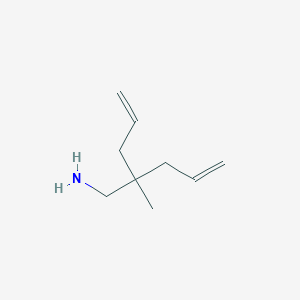
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
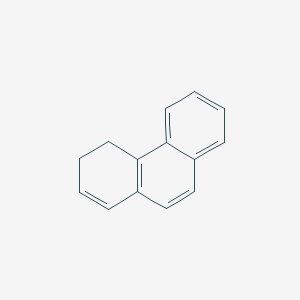

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
